molecular formula C13H17ClN2O2S2 B2379236 1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415573-10-1

1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea

Cat. No.: B2379236
CAS No.: 2415573-10-1
M. Wt: 332.86
InChI Key: DYKPKKPSQJUCFC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hydroxy-dithiepan ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Formation of the 2-Chlorophenyl Isocyanate: This can be achieved by reacting 2-chloroaniline with phosgene under controlled conditions.

    Synthesis of the Hydroxy-Dithiepan Intermediate: The hydroxy-dithiepan ring can be synthesized through a series of reactions involving thiol and epoxide intermediates.

    Coupling Reaction: The final step involves the reaction of 2-chlorophenyl isocyanate with the hydroxy-dithiepan intermediate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of the hydroxy-dithiepan ring.

    1-(2-Chlorophenyl)-3-(methylthio)urea: Contains a methylthio group instead of the hydroxy-dithiepan ring.

Uniqueness

1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is unique due to the presence of the hydroxy-dithiepan ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential biological activity.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2S2/c14-10-3-1-2-4-11(10)16-12(17)15-7-13(18)8-19-5-6-20-9-13/h1-4,18H,5-9H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKPKKPSQJUCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)NC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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